![molecular formula C11H11N3O B2868291 6-(4-氧代哌啶-1-基)吡啶-3-腈 CAS No. 116248-07-8](/img/structure/B2868291.png)
6-(4-氧代哌啶-1-基)吡啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .
Molecular Structure Analysis
The molecular structure of “6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .科学研究应用
Development of Anticoagulants
The compound “6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a key component in the development of certain anticoagulants, such as Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa), which is crucial in the blood coagulation process . This makes it a valuable compound in the development of treatments for various thromboembolic diseases .
Inhibition of Thrombin Generation
The compound indirectly inhibits platelet aggregation by reducing thrombin generation . This property is beneficial in the prevention and treatment of diseases related to blood clotting .
Development of Orally Bioavailable Medications
The compound is used in the development of orally bioavailable medications . This means that the medication can be taken by mouth and is effectively absorbed into the body to exert its therapeutic effects .
Treatment of Cardiovascular Disorders
Given its role in the development of anticoagulants, the compound can be used in the treatment of various cardiovascular disorders, including acute coronary syndrome (ACS), sudden cardiac death, peripheral arterial occlusion, ischemic stroke, deep vein thrombosis (DVT), and pulmonary embolism .
Research in Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This makes it a valuable compound in pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted in the body .
Drug Interaction Studies
The compound has a low potential for drug-drug interactions . This makes it a useful compound in studies investigating the interactions between different drugs, which is crucial in ensuring the safe and effective use of medications .
作用机制
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
属性
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。